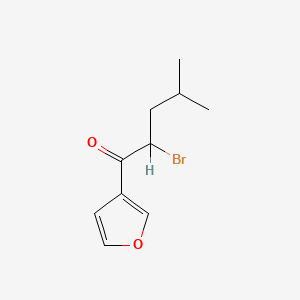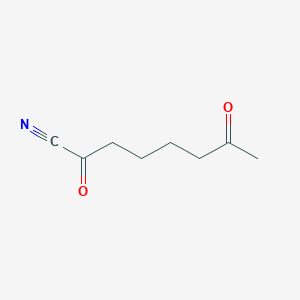
6-Oxoheptanoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxoheptanoyl cyanide is an organic compound characterized by the presence of a ketone group and a nitrile group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxoheptanoyl cyanide typically involves the reaction of heptanoic acid derivatives with cyanide sources. One common method is the reaction of 6-oxoheptanoic acid with a cyanide donor such as sodium cyanide or potassium cyanide under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethyl sulfoxide, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the cyanation process. Safety measures are crucial due to the toxicity of cyanide compounds, and closed systems are often employed to prevent exposure.
Chemical Reactions Analysis
Types of Reactions: 6-Oxoheptanoyl cyanide can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 6-Oxoheptanoic acid.
Reduction: 6-Aminoheptanoyl cyanide.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
6-Oxoheptanoyl cyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxoheptanoyl cyanide involves its interaction with various molecular targets The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems
Comparison with Similar Compounds
6-Oxoheptanoic acid: Lacks the nitrile group, making it less reactive in certain chemical reactions.
6-Aminoheptanoyl cyanide:
Heptanoic acid derivatives: Various derivatives with different functional groups can be compared based on their reactivity and applications.
Uniqueness: 6-Oxoheptanoyl cyanide is unique due to the presence of both a ketone and a nitrile group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
93393-90-9 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-oxoheptanoyl cyanide |
InChI |
InChI=1S/C8H11NO2/c1-7(10)4-2-3-5-8(11)6-9/h2-5H2,1H3 |
InChI Key |
IXZYYYVOEPGCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCC(=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
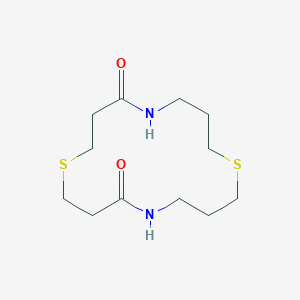
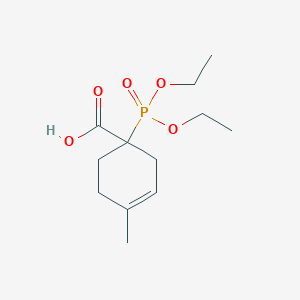
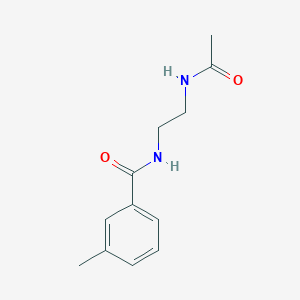
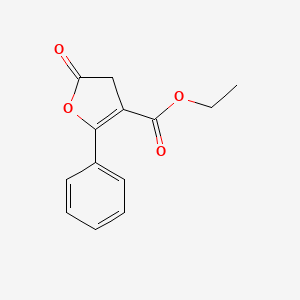

![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
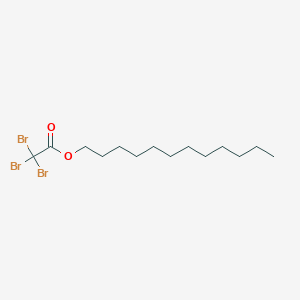
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
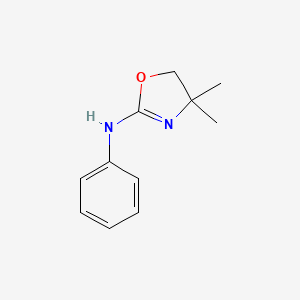
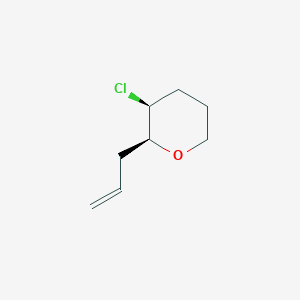
![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
